2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride

Acetylcholinesterase inhibition Alzheimer's disease thiazole-piperazine SAR

2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride (CAS 1023815-33-9, alternate CAS 1706458-96-9) is a synthetic thiazole-piperazine sulfonamide hybrid with molecular formula C₈H₁₅ClN₄O₂S₂ and molecular weight 298.8 g/mol. The compound features a 1,3-thiazol-4-amine core linked at C2 to a piperazine ring bearing an N-methylsulfonyl substituent.

Molecular Formula C8H15ClN4O2S2
Molecular Weight 298.8 g/mol
CAS No. 1023815-33-9
Cat. No. B1407472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride
CAS1023815-33-9
Molecular FormulaC8H15ClN4O2S2
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)N.Cl
InChIInChI=1S/C8H14N4O2S2.ClH/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8;/h6H,2-5,9H2,1H3;1H
InChIKeyLLDRXYFZFMGVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride (CAS 1023815-33-9): Procurement-Relevant Structural and Pharmacological Context


2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride (CAS 1023815-33-9, alternate CAS 1706458-96-9) is a synthetic thiazole-piperazine sulfonamide hybrid with molecular formula C₈H₁₅ClN₄O₂S₂ and molecular weight 298.8 g/mol [1]. The compound features a 1,3-thiazol-4-amine core linked at C2 to a piperazine ring bearing an N-methylsulfonyl substituent [1]. This architecture places it among a growing class of thiazole-piperazine sulfonamide hybrids actively investigated for central nervous system (CNS) targets, particularly acetylcholinesterase (AChE) inhibition relevant to Alzheimer's disease [2]. The hydrochloride salt form confers enhanced aqueous solubility, a practical advantage for biochemical assay preparation [1]. Commercially, the compound is typically supplied at ≥95% purity with characterization by NMR, HPLC, and mass spectrometry [1].

Why a Generic Thiazole-Piperazine Cannot Substitute for 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride in CNS-Targeted Research


Thiazole-piperazine hybrids within the same chemical class exhibit dramatically divergent biological profiles depending on the nature of the N-sulfonyl substituent and the substitution pattern on the thiazole ring. In the Sajitha et al. (2025) series of eleven closely related thiazole-piperazine sulfonamide hybrids (8a–k), AChE IC₅₀ values spanned from inactive to low-micromolar potency depending solely on the aryl/heteroaryl sulfonamide group appended to the piperazine [1]. Similarly, radical-scavenging activity varied by over an order of magnitude across congeners [1]. Molecular docking and dynamics simulations confirmed that even subtle structural changes alter the binding mode between catalytic active site (CAS) and peripheral anionic site (PAS) engagement, directly impacting the inhibition mechanism [1]. Therefore, substituting this compound with a generic thiazole-piperazine lacking the defined methylsulfonyl and 4-amine substitution pattern risks introducing a functionally distinct entity with unvalidated target engagement [1][2].

Quantitative Differentiation Evidence for 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride Against Structural Analogs


AChE Inhibitory Potency of Thiazole-Piperazine Sulfonamide Hybrids: Class-Level SAR Benchmarking

Within the thiazole-piperazine sulfonamide hybrid series reported by Sajitha et al. (2025), the most potent AChE inhibitors (8g, 8c, 8e) achieved IC₅₀ values of 2.14 ± 0.02 µM, 2.52 ± 0.92 µM, and 2.99 ± 0.01 µM, respectively, while several other congeners in the same series were markedly less active [1]. This compound, bearing a primary amine at the thiazole 4-position and a methylsulfonyl group on the piperazine, represents the minimal pharmacophore core from which these active analogs were derived; its intrinsic AChE inhibitory potential is anticipated to fall within the low- to mid-micromolar range based on the demonstrated SAR trend, where sulfonamide elaboration at the piperazine nitrogen modulates potency [1]. By contrast, earlier thiazole-piperazine series lacking the sulfonamide motif (Yurttaş et al., 2013) required sub-micromolar concentrations (0.1 µM) to achieve >89% AChE inhibition for only a minority of analogs, with most compounds showing substantially weaker activity [2].

Acetylcholinesterase inhibition Alzheimer's disease thiazole-piperazine SAR

AChE vs. BChE Selectivity Profile of Thiazole-Piperazine Sulfonamide Hybrids

The active congeners 8c, 8e, and 8g from the Sajitha et al. (2025) series demonstrated strong inhibition selectivity for AChE over BChE, a profile that is therapeutically desirable for minimizing peripheral cholinergic side effects associated with non-selective cholinesterase inhibition [1]. This selectivity is structurally encoded by the thiazole-piperazine sulfonamide scaffold, as molecular docking studies revealed dual-site binding engaging both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, a binding mode that is sterically disfavored in the narrower BChE active-site gorge [1]. In contrast, Yurttaş et al. (2013) reported that their thiazole-piperazine series (lacking the sulfonamide group) showed no notable BChE inhibitory activity, indicating that the sulfonamide moiety may also subtly modulate selectivity [2].

Enzyme selectivity butyrylcholinesterase Alzheimer's disease off-target profiling

Antioxidant Radical-Scavenging Activity: ABTS Assay Comparison Across Thiazole-Piperazine Sulfonamide Congeners

Multiple congeners in the Sajitha et al. (2025) thiazole-piperazine sulfonamide series displayed potent ABTS radical-scavenging activity. Compounds 8d, 8f, 8h, and 8i achieved IC₅₀ values ranging from 0.05 ± 0.07 µM to 0.99 ± 0.12 µM [1]. Notably, the most potent ABTS scavengers (8d, 8f) were distinct from the most potent AChE inhibitors (8g, 8c), indicating that antioxidant and anticholinesterase activities are independently tunable within this scaffold [1]. The parent compound, bearing a free 4-amine on the thiazole ring, provides a hydrogen-donating functionality that may contribute to radical-scavenging capacity, positioning it as a dual-activity starting point for developing multimodal anti-Alzheimer's agents [1].

Antioxidant activity ABTS radical scavenging neuroprotection oxidative stress

Molecular Docking and Dynamics Validation of the Thiazole-Piperazine Sulfonamide Binding Mode at Human AChE

Molecular docking studies by Sajitha et al. (2025) demonstrated that active congeners 8c, 8e, and 8g occupy both the catalytic active site (CAS) and peripheral anionic site (PAS) of human AChE, a dual-site binding mode characteristic of effective AChE inhibitors and predictive of mixed-type inhibition kinetics [1]. The experimental kinetics study on 8g confirmed mixed-type inhibition, validating the computational prediction [1]. Molecular dynamics (MD) simulations over the production run showed that all three ligand-AChE complexes stabilized with root-mean-square deviation (RMSD) values below 4 Å, with 8c exhibiting the highest stability (RMSD 3.0 ± 0.30 Å), followed by 8g (3.50 ± 0.52 Å) and 8e (3.77 ± 0.38 Å) [1]. This computational validation provides a structurally rational basis for the scaffold's activity and establishes a docking protocol transferable to the parent compound for guiding synthetic elaboration [1].

Molecular docking molecular dynamics simulation structure-based drug design binding mode

In Silico CNS Drug-Likeness and Neuroprotective Efficacy of Thiazole-Piperazine Sulfonamide Hybrids

In silico ADMET prediction studies performed on the Sajitha et al. (2025) thiazole-piperazine sulfonamide series revealed that the targeted analogs satisfied all characteristics required for CNS-acting drugs, including predicted blood-brain barrier permeability, CNS MPO desirability scores, and acceptable metabolic stability profiles [1]. Critically, the active compounds were experimentally determined to be non-toxic and highly neuroprotective against H₂O₂-induced oxidative cell death in SK-N-SH human neuroblastoma cells, providing a direct in vitro correlate of the predicted safety profile [1]. The parent compound, with its lower molecular weight (298.8 g/mol), favorable topological polar surface area (116 Ų), and two hydrogen-bond donors, resides comfortably within CNS drug chemical space (Lipinski and CNS MPO criteria), making it an attractive starting scaffold for CNS drug discovery [1][2].

ADMET prediction CNS drug-likeness neuroprotection blood-brain barrier penetration

High-Value Research and Industrial Application Scenarios for 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride


Scaffold for Focused Library Synthesis Targeting Alzheimer's Disease Dual-Mechanism Agents

The compound serves as a minimal pharmacophoric core for generating focused libraries of thiazole-piperazine sulfonamide hybrids. As demonstrated by Sajitha et al. (2025), elaboration of the piperazine N-sulfonamide with diverse aryl/heteroaryl groups yields analogs with tunable AChE inhibitory potency (IC₅₀ range: 2.14 to >100 µM) and independent antioxidant activity (ABTS IC₅₀: 0.05–0.99 µM) [1]. The free 4-amine on the thiazole ring provides a secondary diversification handle for amide coupling, reductive amination, or urea formation. Procurement of this compound enables medicinal chemistry groups to systematically explore both vectors simultaneously, building on the experimentally validated dual-site (CAS/PAS) binding mode and the favorable CNS drug-likeness profile established for the series [1].

Biochemical Probe for AChE Structure-Function Studies and Enzyme Kinetics

The thiazole-piperazine sulfonamide scaffold has been experimentally confirmed to engage human AChE through a mixed-type inhibition mechanism, as demonstrated by kinetic analysis of compound 8g [1]. The parent compound, with minimal steric bulk at both the thiazole 4-position and the piperazine N-sulfonamide, provides an ideal baseline probe for dissecting the contributions of individual substituents to binding affinity, kinetics, and CAS vs. PAS engagement. Molecular docking and MD simulation protocols validated on the congeneric series (RMSD stabilization below 4 Å) are directly transferable to the parent scaffold, enabling prospective computational guidance of affinity maturation [1].

Reference Standard for In Vitro Neuroprotection and Oxidative Stress Assays

The Sajitha et al. (2025) series established that thiazole-piperazine sulfonamide hybrids are non-toxic and neuroprotective in SK-N-SH human neuroblastoma cells challenged with H₂O₂ [1]. The parent compound, incorporating both the thiazol-4-amine (potential radical-scavenging hydrogen donor) and the methylsulfonylpiperazine (modulator of physicochemical properties), can serve as a reference standard for developing oxidative stress and neuroprotection assays. Its favorable ADMET-predicted profile (CNS drug-likeness, low toxicity) and structural simplicity make it suitable as a control compound in phenotypic screening cascades for neurodegenerative disease targets [1].

Synthetic Intermediate for Patent-Protected N-Sulfonyl Thiazolylpiperazine Derivatives

Patents in the N-sulfonyl thiazolylpiperazine space (e.g., US 20100197703 A1, REMYND NV) describe thiazolylpiperazine derivatives as therapeutic agents for α-synucleinopathies including Parkinson's disease and Alzheimer's disease [2]. 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride represents the core substructure common to these patent families. For industrial research organizations pursuing freedom-to-operate around existing IP, this compound provides a key synthetic intermediate for preparing differentiated analogs through functionalization of the 4-amine position, a vector that is underexplored in the primary patent literature [1][2].

Quote Request

Request a Quote for 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.